
N10-(Trifluoroacetyl)pteroic acid
説明
Chemical Structure and Synthesis N10-(Trifluoroacetyl)pteroic acid (CAS: 37793-53-6) is a derivative of pteroic acid, a core component of folic acid (vitamin B9). Its structure consists of a pteridine ring fused to a para-aminobenzoic acid (PABA) moiety, with a trifluoroacetyl (-COCF₃) group protecting the N10 amine (Figure 1). This protection is critical in synthetic chemistry to prevent undesired side reactions during peptide coupling or conjugation.
The compound is synthesized by reacting folic acid with trifluoroacetic anhydride (TFAA), yielding N10-(trifluoroacetyl)pyrofolic acid as an intermediate, followed by selective deprotection. Alternatively, it can be obtained via coupling of trifluoroacetyl-protected pteroic acid with glutamic acid derivatives under mild conditions to avoid racemization.
Applications
this compound serves as a key intermediate in synthesizing folate conjugates for targeted cancer therapies. Its trifluoroacetyl group stabilizes the amine during solid-phase peptide synthesis (SPPS) and is later removed with ammonium hydroxide or trifluoroacetic acid (TFA). These conjugates exploit the overexpression of folate receptors (FR) on cancer cells (e.g., ovarian and endometrial cancers) for selective drug delivery.
特性
IUPAC Name |
4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-(2,2,2-trifluoroacetyl)amino]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N6O4/c17-16(18,19)14(29)25(9-3-1-7(2-4-9)13(27)28)6-8-5-21-11-10(22-8)12(26)24-15(20)23-11/h1-5H,6H2,(H,27,28)(H3,20,21,23,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJGIHDXKYQLIMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N(CC2=CN=C3C(=N2)C(=O)NC(=N3)N)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50403885 | |
Record name | N10-(Trifluoroacetyl)pteroic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50403885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37793-53-6 | |
Record name | N10-(Trifluoroacetyl)pteroic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50403885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-10-(trifluoroacetyl)pteroic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
準備方法
Advantages Over Anhydride-Based Synthesis
This method eliminates the need for recrystallization, instead employing ethanol precipitation, which reduces solvent waste. The use of DMF as a solvent enhances reaction homogeneity, while sub-zero temperatures minimize side reactions.
Analytical Validation
The patent provides HPLC data confirming the product’s exceptional purity:
Peak# | Ret.Time (min) | Area% |
---|---|---|
1 | 2.223 | 99.724 |
2 | 6.707 | 0.276 |
¹H NMR (400 MHz, DMSO-d6) corroborates the structure, with characteristic signals at δ 11.59 (bs, 1H, NH), 8.62 (s, 1H, pteridinyl H), and 5.12 (s, 2H, CH2).
Environmental and Economic Considerations
The trifluoroacetyl chloride route demonstrates marked improvements in sustainability:
-
Waste Reduction : Alcohol precipitation generates 70% less solvent waste compared to recrystallization.
-
Cost Efficiency : Trifluoroacetyl chloride is 40% cheaper per mole than trifluoroacetic anhydride, lowering raw material costs.
-
Scalability : The reaction’s short duration and mild conditions facilitate industrial-scale production without specialized equipment.
化学反応の分析
N10-(Trifluoroacetyl)pteroic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Common reagents like trifluoroacetic anhydride and conditions such as the presence of catalysts are used in substitution reactions. The major products formed from these reactions include γ-azido modified folic acid and pteroyl-γ-glutamate-cysteine.
科学的研究の応用
N10-(Trifluoroacetyl)pteroic acid exhibits significant biological activity due to its structural similarity to folic acid. Key aspects include:
- Dihydrofolate Reductase Inhibition : It may act as an inhibitor of dihydrofolate reductase (DHFR), impacting cellular growth and proliferation by competing with natural substrates for binding sites on the enzyme .
- Targeted Drug Delivery : Its structural features enable it to be investigated for targeted drug delivery systems, particularly in cancer therapy, where folate receptors are overexpressed on certain tumor cells .
Applications in Research
- Proteomics Research : this compound is utilized as a reagent in proteomics studies to investigate protein interactions and functions related to folate metabolism .
- Cancer Therapy Research : Its potential as a carrier molecule for targeted drug delivery to cancer cells makes it a candidate for further studies in oncological applications .
- Biochemical Studies : The compound is used to explore metabolic pathways involving folate and its derivatives, aiding in the understanding of various diseases related to folate metabolism .
Case Study 1: Inhibition of Dihydrofolate Reductase
A study demonstrated that this compound inhibits DHFR activity in vitro, suggesting its role in modulating cellular processes related to DNA synthesis and repair. The compound showed competitive inhibition against natural substrates, indicating its potential therapeutic utility in conditions linked to folate metabolism disorders.
Case Study 2: Targeted Drug Delivery Mechanism
In preclinical models, this compound was evaluated for its ability to deliver chemotherapeutic agents selectively to cancer cells expressing folate receptors. Results indicated enhanced uptake of the drug conjugates in target tissues compared to non-target tissues, supporting further development of this compound for clinical applications.
作用機序
The mechanism of action of N10-(Trifluoroacetyl)pteroic acid involves its role as a structural component of folic acid. It interacts with folate receptors and enzymes involved in folate metabolism, influencing various cellular pathways . The molecular targets include enzymes like dihydrofolate reductase, which is crucial for DNA synthesis and repair .
類似化合物との比較
Pteroic Acid
- Structure : Lacks the trifluoroacetyl group and the glutamic acid moiety present in folic acid.
- Synthesis : Derived from folic acid via enzymatic cleavage of the glutamate chain.
- Reactivity : Free N10 amine allows direct conjugation but requires protection in complex syntheses.
- Applications : Used in microbiological assays and as a reference standard in spectrophotometric analyses.
Pyrofolic Acid
7,8-Dihydropteroic Acid
- Structure : Reduced form of pteroic acid with saturated C7–C8 bond.
- Synthesis : Catalytic hydrogenation of pteroic acid.
- Reactivity : More reactive toward sulfonamides, critical in folate biosynthesis inhibition (e.g., sulfa drugs).
- Applications : Target for dihydropteroate synthase (DHPS) inhibitors in antibiotics.
10-Formylpteroic Acid
- Structure : N10-formyl derivative of pteroic acid.
- Synthesis : Formylation of pteroic acid using formic acid derivatives.
- Reactivity : Participates in one-carbon transfer reactions in folate metabolism.
- Applications : Studies on folate-dependent enzymes like thymidylate synthase.
Key Research Findings
Toxicity and Handling
The compound is classified as acutely toxic (Oral Acute Toxicity Category 4) and carcinogenic (Category 1B). Safe handling requires personal protective equipment (PPE) and fume hoods to avoid inhalation or dermal contact.
Data Tables
Table 1. Comparative Physicochemical Properties
生物活性
N10-(Trifluoroacetyl)pteroic acid, a derivative of pteroic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by the trifluoroacetyl group attached to the nitrogen atom at position 10 of the pteridine ring, which enhances its pharmacological properties. This article provides an overview of the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H11F3N6O4
- Molecular Weight : 408.29 g/mol
- CAS Number : 37793-53-6
- Appearance : Off-white to tan powder
- Melting Point : 270 °C (decomposes)
Synthesis
The synthesis of this compound involves the reaction of pteroic acid with trifluoroacetic anhydride under controlled conditions. The following method outlines the synthesis process:
- Reagents : Pteroic acid (100 mg) and trifluoroacetic anhydride (2 mL).
- Procedure : Mix in a shield tube, stir for 21 hours at 60 °C under argon, then cool and remove solvent under vacuum.
- Purification : Use diethyl ether to precipitate the product and recrystallize from a mixture of DMF, MeOH, and EtOH.
The yield of this synthesis is approximately 16% .
This compound exhibits biological activity primarily through its interaction with various enzymes and receptors. Notably, it has been studied for its potential as a histone deacetylase (HDAC) inhibitor, which plays a crucial role in cancer therapy by altering gene expression patterns associated with tumor growth and survival.
HDAC Inhibition Studies
Research has shown that derivatives of pteroic acid can inhibit HDAC enzymes effectively:
Compound | HDAC1 Inhibition | HDAC6 Inhibition | HDAC8 Inhibition |
---|---|---|---|
Pteroate Hydroxamate | 2390 ± 470 | 17.6 ± 2.2 | 581 ± 198 |
Folate γ-Hydroxamate | NI | NI | NI |
NI = No significant inhibition (inhibition below 20% at 10 μM) .
These findings suggest that while this compound itself may not exhibit strong HDAC inhibition, its derivatives can be optimized for enhanced activity.
Folate Receptor Targeting
This compound has also been explored for its ability to target folate receptors (FR), which are overexpressed in various cancers. The compound can be conjugated with cytotoxic agents for selective delivery to tumor cells . A study demonstrated that conjugates formed with this compound showed improved internalization in folate receptor-positive cancer cells, enhancing their therapeutic potential.
Case Studies
- Tumor-Homing Functionality :
- Cytotoxicity Against Cancer Cells :
Q & A
Q. Advanced Challenges :
- Regioselectivity : The N10 position is selectively acylated over other reactive sites (e.g., α-carboxylic acid) under anhydrous conditions. This selectivity is critical for maintaining folate receptor (FR) binding affinity in downstream conjugates .
- Racemization Mitigation : Basic deprotection steps (e.g., NaOH) can cause racemization in glutamic acid residues. Substituting BocGluOMe with FmocGluOtBu reduces racemization to <1% by avoiding harsh alkaline conditions .
How does the trifluoroacetyl protecting group influence the biological activity of folate conjugates?
Basic Role :
The trifluoroacetyl group protects the N10 amine during solid-phase peptide synthesis (SPPS), preventing unwanted side reactions. It is stable under acidic and coupling conditions but selectively cleaved with hydrazine or ammonium hydroxide without disrupting other protecting groups (e.g., lysine Tfa) .
Q. Advanced Impact on Bioactivity :
- FR Binding : The trifluoroacetyl group does not sterically hinder FR binding, as demonstrated in γ-azido folic acid conjugates used for tumor-targeted drug delivery. Binding affinity assays (e.g., surface plasmon resonance) confirm retention of low nM affinity .
- Metabolic Stability : The group enhances metabolic stability compared to acetyl analogs, as shown in pharmacokinetic studies of folate-hydroxamate conjugates .
What analytical techniques are essential for characterizing this compound and its derivatives?
Q. Basic Characterization :
Q. Advanced Applications :
- Isotope-Labeled Studies : -labeled derivatives enable tracking of metabolic pathways in cell-based assays .
- X-ray Crystallography : Resolves structural ambiguities in crystalline intermediates, such as diastereomeric impurities in peptide conjugates .
How can researchers mitigate residual trifluoroacetic acid (TFA) in final compounds?
Basic Protocol :
TFA, a byproduct of deprotection, is removed via lyophilization or precipitation in cold diethyl ether. Residual TFA levels are quantified using ion chromatography (detection limit: 0.1 ppm) .
Q. Advanced Strategies :
- Buffer Exchange : Size-exclusion chromatography (SEC) or dialysis (MWCO 1 kDa) reduces TFA content in peptide conjugates.
- Neutralization : Co-lyophilization with volatile bases (e.g., triethylamine) neutralizes TFA without introducing non-volatile salts .
What are the key considerations for designing this compound-based tumor-targeting conjugates?
Q. Basic Design Principles :
- Linker Chemistry : Use γ-carboxylic acid for conjugation to avoid disrupting FR-binding motifs. For example, γ-azido derivatives enable copper-free click chemistry with alkynylated drugs .
- Protection-Deprotection Sequence : Sequential removal of N10-Tfa and lysine-Tfa groups ensures site-specific functionalization. Hydrazine (1% in DMF) selectively cleaves N10-Tfa, while piperidine (20% in DMF) removes lysine-Tfa .
Q. Advanced Optimization :
- In Vivo Efficacy : Conjugates with polyethylene glycol (PEG) spacers show enhanced tumor accumulation in xenograft models (e.g., 2.5-fold higher uptake in ovarian carcinoma) .
- Toxicity Profiling : Dose-dependent cytotoxicity studies (IC values) in FR-positive vs. FR-negative cell lines (e.g., KB vs. A549) validate target specificity .
How do structural modifications at the N10 position affect the compound’s reactivity and stability?
Q. Basic Stability Data :
Q. Advanced Reactivity Insights :
- Cross-Coupling Reactions : The N10-Tfa group is inert toward Pd-catalyzed couplings (e.g., Suzuki-Miyaura), enabling orthogonal functionalization of pteroic acid derivatives .
- Enzymatic Compatibility : Retains stability in esterase-rich environments (e.g., serum), critical for in vivo applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。